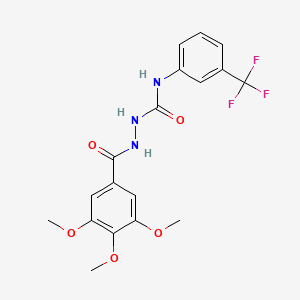
4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.
Scientific Research Applications
Chemical Synthesis and Cyclization
Semicarbazides have broad applications in medicinal, agricultural, and industrial fields. They can be synthesized through the condensation of various hydrazides and are also subjected to acid-catalyzed intramolecular cyclization. These processes lead to the creation of compounds like 1,3,4-oxadiazoles and offer a high yield, showcasing the versatility of semicarbazides in chemical synthesis (Asghar et al., 2010).
Biological Activity: Antimicrobial and Insecticidal
Some semicarbazide derivatives are used to synthesize biologically active 4H-1,2,4 triazole derivatives, which show significant antibacterial, antifungal, and insecticidal activities. These activities are evident against various microorganisms and pests like Bacillus subtilis, Escherichia coli, Staphyllococcus aureus, Klebsiella pneumoniae, Aspergillus flavus, Fusarium oxysporum, Aspergillus niger, Trichoderma viridae, and Periplaneta americana (Gautam & Chourasia, 2010).
Antimicrobial Properties
A series of semicarbazide derivatives were synthesized and found to possess potent antimicrobial properties against a variety of human pathogenic microorganisms. The correlation between functional group variation and biological activity was also analyzed, highlighting the potential of these compounds in developing new antimicrobial agents (Saravanan et al., 2015).
Silver Coordination Compounds with Antimicrobial Activity
Semicarbazides and thiosemicarbazides can form coordination compounds with silver, which exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds also show potential in impairing biofilm formation, opening new avenues for antimicrobial research (Fernandes et al., 2020).
Antiepileptic and Antioxidant Activities
Semicarbazides can be used to synthesize compounds with anticonvulsant activity. The structure-activity relationships among these compounds are established, showing their potential in the field of epilepsy treatment. Additionally, some derivatives also exhibit significant antioxidant activities, demonstrating the multifunctional nature of these compounds (Rajak et al., 2013; Kareem et al., 2016).
Spectroscopic Studies and Complex Formation
Semicarbazides can form complexes with various metals and have their structures elucidated through spectroscopic techniques. This property is essential in the field of analytical chemistry and material science for the development of new materials and sensors (Sinha et al., 2021).
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-[(3,4,5-trimethoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O5/c1-27-13-7-10(8-14(28-2)15(13)29-3)16(25)23-24-17(26)22-12-6-4-5-11(9-12)18(19,20)21/h4-9H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRBBRXZAOWOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-{[(4-chlorobenzyl)oxy]imino}-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2579338.png)
![1-butyl-2-[(E)-[(3,4-difluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2579339.png)
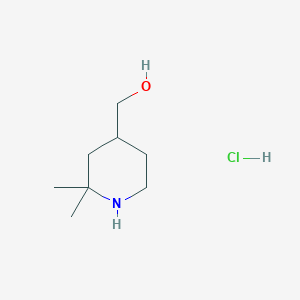

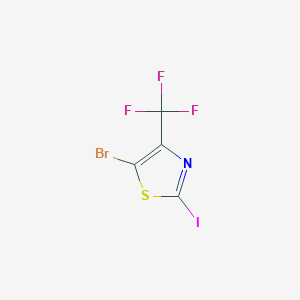
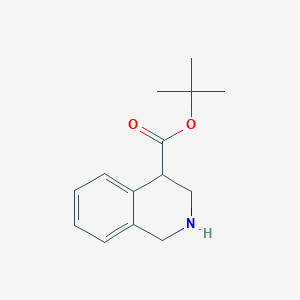

![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2579351.png)
![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/no-structure.png)
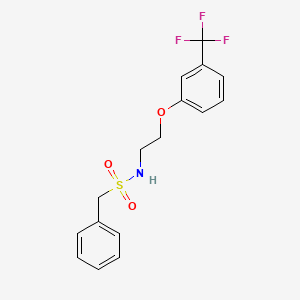

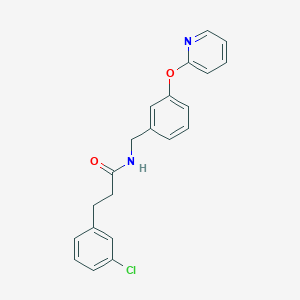
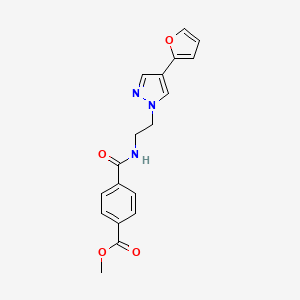
![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)